molecular formula C10H10O2 B3193844 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 760995-53-7

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B3193844
CAS No.: 760995-53-7
M. Wt: 162.18 g/mol
InChI Key: UQIAUOXNGRZQNP-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS 193819-51-1) is a high-purity organic compound with the molecular formula C 10 H 10 O 2 and a molecular weight of 162.19 g/mol . This chemical features an indanone core structure substituted with a hydroxymethyl functional group, making it a valuable synthon and building block in medicinal chemistry and organic synthesis. Its primary research application lies in its role as a key intermediate in the synthesis and study of more complex, biologically active molecules. Notably, this compound and its structural analogs serve as precursors in the development of active pharmaceutical ingredients (APIs), such as the antihistamine drug Dimetindene . The presence of both a ketone and a hydroxymethyl group on the fused-ring system provides two distinct reactive sites for chemical modification, allowing researchers to create diverse chemical libraries for drug discovery efforts. This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(hydroxymethyl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIAUOXNGRZQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259728
Record name 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760995-53-7
Record name 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760995-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-(hydroxymethyl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Various substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 5-formyl-2,3-dihydro-1H-inden-1-one or 5-carboxy-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 5-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various ethers and esters depending on the substituent introduced.

Scientific Research Applications

Chemical Structure and Synthesis

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one features a hydroxymethyl group attached to a dihydroindenone core. The typical synthesis involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde under basic conditions. This process creates a hydroxymethyl intermediate that can be isolated and purified for further use.

Synthetic Routes

  • Starting Material : 2,3-dihydro-1H-inden-1-one.
  • Reagents : Formaldehyde and a base (e.g., sodium hydroxide).
  • Conditions : Aqueous medium at elevated temperatures.

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that it can interact with biological targets, influencing enzyme activity and metabolic pathways .
  • Enzyme Inhibition : The compound is being investigated for its role as an enzyme inhibitor, which could have implications in drug development.

Medicine

  • Drug Development : Given its biological activities, this compound is explored for designing novel therapeutic agents aimed at treating various diseases .

Industry

  • Production of Fine Chemicals : It is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the production of derivatives with specific desired properties.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as a lead compound in cancer therapy.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound demonstrated its ability to selectively inhibit specific enzymes involved in metabolic pathways. This characteristic could be leveraged in developing targeted therapies for metabolic disorders.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one with analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Reactivity and Physicochemical Properties

Compound Substituent(s) Key Properties Reference
This compound -CH₂OH at C5 Polar, hydrophilic; prone to oxidation. Likely forms hydrogen bonds.
5-Chloro-2,3-dihydro-1H-inden-1-one -Cl at C5 Electrophilic halogen enhances reactivity in cross-coupling; lower solubility.
DDI (2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) Benzylidene at C2 Extended conjugation increases UV absorption; bromine enhances bioactivity.
Methyl 5-chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate -Cl, -OH, -COOCH₃ at C5/C2 High steric hindrance; ester group improves stability and lipophilicity.
Tetrazole-thio derivatives -S-tetrazole at C2 Electron-withdrawing groups enhance enzyme inhibition (e.g., AChE IC₅₀ = 1.75 μM).
  • Hydrophilicity : The hydroxymethyl group increases water solubility compared to halogenated (e.g., 5-chloro) or aromatic (e.g., benzylidene) derivatives.
  • Stability : Hydroxymethyl derivatives may oxidize to carboxylic acids under acidic/oxidative conditions, unlike halogenated or esterified analogs .
  • Spectroscopic Signatures : The -CH₂OH group exhibits O-H stretching (~3200–3600 cm⁻¹ in IR) and distinct proton NMR signals (δ ~3.5–4.5 ppm for -CH₂OH) .

Biological Activity

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to a dihydroindene framework. This structural characteristic is believed to enhance its reactivity and interaction with biological targets, contributing to its pharmacological potential.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial effects, with specific compounds demonstrating MIC values ranging from 15.625 μM to 125 μM against reference strains and clinical isolates .

Bacterial Strain MIC (μM) Activity
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, derivatives of this compound have shown promising results as tubulin polymerization inhibitors, which are crucial for cancer cell proliferation.

A specific derivative demonstrated an IC50 value ranging from 0.028 μM to 0.087 μM against multiple cancer cell lines, indicating potent antiproliferative activity . The mechanism of action includes binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and inducing apoptosis.

Cell Line IC50 (μM) Mechanism
K5620.028 - 0.087Tubulin inhibition
A549 (Lung cancer)Not specifiedApoptosis induction

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In studies involving models of Alzheimer's disease, it was found to inhibit amyloid-beta aggregation and reduce oxidative stress markers . This suggests potential applications in treating neurodegenerative diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : The hydroxymethyl group enhances hydrogen bonding with bacterial proteins, disrupting their function.
  • Anticancer Mechanism : Inhibition of tubulin polymerization prevents mitotic spindle formation, leading to cell death.
  • Neuroprotective Pathways : The compound modulates oxidative stress responses and interferes with amyloid-beta self-assembly.

Case Studies

  • Anticancer Study : A study on a series of dihydroindene derivatives revealed that compounds with electron-donating groups exhibited significantly higher antiproliferative activities compared to those with electron-withdrawing groups .
  • Neuroprotective Study : In vivo assays demonstrated that specific derivatives could prevent tumor generation and inhibit proliferation without causing noticeable toxicity .

Q & A

Basic: What are the optimal synthetic routes for 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The compound is commonly synthesized via reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one using sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–25°C). Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of substrate to NaBH₄ ensures complete reduction without side reactions.
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track progress .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent yields >85% purity.

Optimization Tip : Lowering the temperature to 0°C minimizes ketone reoxidation, while extended reaction times (12–24 hours) improve yield .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz Bruker AM500) confirm structural integrity. Key signals include δ 4.2 ppm (hydroxymethyl -CH₂OH) and δ 2.8–3.1 ppm (dihydroindenone protons) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) detects molecular ion peaks at m/z 162.1 ([M+H]⁺), though ionization efficiency may require derivatization .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Purity Assurance : HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥95% purity .

Basic: How can researchers screen this compound for biological activity in vitro?

Methodological Answer:

  • Antioxidant Assays : DPPH radical scavenging assays (IC₅₀ values) quantify activity. Use 0.1–100 µM concentrations in DMSO .
  • Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
  • Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus or E. coli at 37°C for 24 hours .

Controls : Include ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as positive controls.

Advanced: What challenges exist in achieving stereochemical purity during synthesis, and how can they be addressed?

Methodological Answer:
The hydroxymethyl group at the 3-position introduces a chiral center, leading to racemization during synthesis. Strategies include:

  • Enantioselective Reduction : Use chiral catalysts like (R)-BINAP-Ru complexes for asymmetric hydrogenation .
  • Chiral Chromatography : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol .
  • Dynamic Kinetic Resolution : Optimize pH and temperature to favor one enantiomer during reduction .

Validation : Polarimetry or circular dichroism (CD) confirms enantiomeric excess (>90% ee) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Compound Purity : Re-test batches with LC-MS to rule out impurities (>99% purity required) .
  • Structural Analogues : Compare with derivatives (e.g., 5-chloro or 5-methoxy analogues) to isolate structure-activity relationships .

Case Study : Conflicting COX-2 inhibition data may stem from differences in enzyme source (recombinant vs. tissue-derived) .

Advanced: What computational modeling approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2) or β-amyloid. Key residues: Arg120 (COX-2) and Tyr10 (β-amyloid) .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to identify nucleophilic sites .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Validation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Advanced: What strategies enable derivatization of the hydroxymethyl group for structure-activity studies?

Methodological Answer:

  • Oxidation : Treat with KMnO₄ to convert -CH₂OH to -COOH, enabling peptide conjugation .
  • Esterification : React with acetyl chloride to form acetate prodrugs (improved bioavailability) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the 5-position .

Example : Coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl) derivatives (76% yield) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • Thermal Stability : Decomposition occurs >150°C (TGA analysis). Store at −20°C in amber vials .
  • pH Sensitivity : Hydroxymethyl group hydrolyzes in strong acid (pH < 2) or base (pH > 10). Use neutral buffers (PBS, pH 7.4) for biological assays .
  • Light Sensitivity : UV-Vis spectra show degradation under UV light (λ = 254 nm). Conduct experiments in dark .

Mitigation : Add antioxidants (e.g., BHT) to storage solutions and minimize freeze-thaw cycles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
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5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

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